1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine
Overview
Description
The compound “1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine” is a heterocyclic compound that contains a pyrimidine ring and a pyrazole ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms and the pyrazole ring is a five-membered ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidine derivatives can be synthesized through various methods such as the Biginelli reaction . Pyrazole derivatives can be synthesized through the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring attached to a pyrazole ring via a single bond. The pyrimidine ring would have a methyl group attached to the 6th carbon .Chemical Reactions Analysis
Pyrimidine and pyrazole rings are known to participate in various chemical reactions. Pyrimidines can undergo reactions such as alkylation, acylation, halogenation, and nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the pyrimidine and pyrazole rings. Pyrimidines are known to be weaker bases than pyridine and are soluble in water .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
The compound 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine is involved in the synthesis of various heterocyclic compounds. For instance, its reaction with hydrazine, guanidine, and other reagents leads to the formation of diverse pyrazole and pyrimidine derivatives, which are of significant interest in synthetic chemistry due to their wide range of applications, including pharmaceuticals and agrochemicals (Shikhaliev et al., 2016).
2. Crystallographic Studies
Crystallographic studies of compounds related to 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine have provided insights into their molecular structures. These studies help in understanding the spatial arrangement and bonding interactions within these molecules, which is crucial for designing compounds with specific properties and activities (Zhengyu Liu et al., 2009).
3. Antimicrobial and Antifungal Activities
Some derivatives of 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine have been explored for their antimicrobial and antifungal activities. These compounds are synthesized and tested against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Desai et al., 2016).
4. Pharmacological Research
While avoiding specific details about drug use and dosage, it's noteworthy that the chemical structure of 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine is relevant in pharmacological research. Its derivatives have been studied for potential pharmacological activities, which is significant for the development of new therapeutic agents (Díaz et al., 2012).
5. Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical studies involving derivatives of 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine contribute to understanding their potential interactions with biological targets. These studies are crucial for drug design and discovery, helping in predicting the biological activity of new compounds (Aayisha et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-methylpyrimidin-4-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-4-8(11-5-10-6)13-7(9)2-3-12-13/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYYHNJMKIMHHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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